

"structural comparison of S-[2-(N7-guanyl)ethyl]GSH with similar adducts"

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Compound of Interest

Compound Name: S-[2-(N7-guanyl)ethyl]GSH

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A Structural Showdown: S-[2-(N7-guanyl)ethyl]GSH vs. Similar Adducts

A comprehensive guide comparing the structural features, analytical signatures, and biological implications of the glutathione-derived DNA adduct **S-[2-(N7-guanyl)ethyl]GSH** with other N7-guanine adducts. This guide provides researchers, scientists, and drug development professionals with objective comparisons and supporting experimental data to facilitate a deeper understanding of these critical DNA modifications.

The formation of covalent adducts between reactive chemicals and DNA is a primary mechanism of genotoxicity and carcinogenesis. Among the various nucleophilic sites in DNA, the N7 position of guanine is a frequent target for a wide range of alkylating agents. S-[2-(N7-guanyl)ethyl]glutathione (GSEG) is a significant DNA adduct formed from the bioactivation of 1,2-dihaloethanes, such as ethylene dibromide, a known carcinogen. This guide provides a detailed structural comparison of GSEG with other N7-guanine adducts, focusing on key analytical techniques and biological consequences.

Structural and Spectroscopic Properties: A Comparative Analysis

The structural characteristics of DNA adducts are crucial for understanding their biological effects. Here, we compare the key analytical features of GSEG with a simpler, well-characterized N7-guanine adduct, N7-methylguanine.



Property	S-[2-(N7- guanyl)ethyl]GSH	N7-Methylguanine	Reference Adduct (for comparison)
Molecular Formula	C17H24N8O7S	C ₆ H ₇ N₅O	Glutathione (GSH): C10H17N3O6S
Molecular Weight	484.49 g/mol	165.16 g/mol	Glutathione (GSH): 307.32 g/mol
¹ H NMR (indicative shifts)	Complex spectrum due to glutathione moiety. Key signals include those for the ethyl bridge and guanine protons.	Signals for the methyl group and guanine protons.	Specific shifts for amino acid residues.
¹³ C NMR (indicative shifts)	Complex spectrum with signals from glutathione and the guanyl-ethyl moiety.	Signals for the methyl carbon and guanine carbons.	Characteristic signals for each carbon in the glutathione molecule.
Mass Spectrometry (MS/MS)	Characteristic fragmentation includes loss of the glutamyl residue and other parts of the glutathione moiety, as well as cleavage of the bond between the ethyl group and the sulfur atom.[1]	Fragmentation typically involves the loss of the methyl group and cleavage of the imidazole ring of the guanine base.[2]	Fragmentation of GSH yields characteristic ions corresponding to its constituent amino acids.

Table 1: Comparative Physicochemical and Spectroscopic Data. This table summarizes the key properties of **S-[2-(N7-guanyl)ethyl]GSH** and N7-methylguanine. The data highlights the increased complexity of the GSEG adduct due to the presence of the bulky glutathione molecule, which is reflected in its higher molecular weight and more complex NMR and mass spectra.



Experimental Protocols

Detailed methodologies are essential for the accurate detection and characterization of these adducts. Below are summarized protocols for the synthesis and analysis of GSEG.

Synthesis and Purification of S-[2-(N7-guanyl)ethyl]GSH

A common method for the synthesis of GSEG involves the reaction of S-(2-chloroethyl)glutathione with deoxyguanosine or DNA.

Materials:

- S-(2-chloroethyl)glutathione
- Deoxyguanosine or calf thymus DNA
- Phosphate buffer (pH 7.4)
- · HPLC system with a C18 column
- Lyophilizer

Procedure:

- Dissolve S-(2-chloroethyl)glutathione and deoxyguanosine/DNA in phosphate buffer.
- Incubate the reaction mixture at 37°C for a specified period (e.g., 24-48 hours).
- Monitor the reaction progress by reverse-phase HPLC.
- Purify the GSEG adduct from the reaction mixture using preparative HPLC.
- Collect the fractions containing the adduct and lyophilize to obtain the pure compound.
- Confirm the identity and purity of the synthesized adduct by LC-MS/MS and NMR spectroscopy.[3]



LC-MS/MS Analysis of S-[2-(N7-guanyl)ethyl]GSH in DNA Samples

This protocol outlines the sensitive detection and quantification of GSEG in biological DNA samples.[1]

Materials:

- DNA sample isolated from tissues or cells
- Enzymatic digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)
- Internal standard (e.g., isotopically labeled GSEG)
- LC-MS/MS system with a triple quadrupole mass spectrometer
- C18 HPLC column

Procedure:

- Isolate DNA from the biological sample using standard protocols.
- · Quantify the amount of isolated DNA.
- Spike the DNA sample with a known amount of the internal standard.
- Enzymatically digest the DNA to release the adducted nucleosides.
- Centrifuge the digest to pellet any undigested material and collect the supernatant.
- Inject an aliquot of the supernatant into the LC-MS/MS system.
- Separate the adducts using a gradient elution on the C18 column.
- Detect and quantify the GSEG adduct using multiple reaction monitoring (MRM) mode, monitoring for specific parent-daughter ion transitions.[1]

Biological Signaling and Repair Pathways





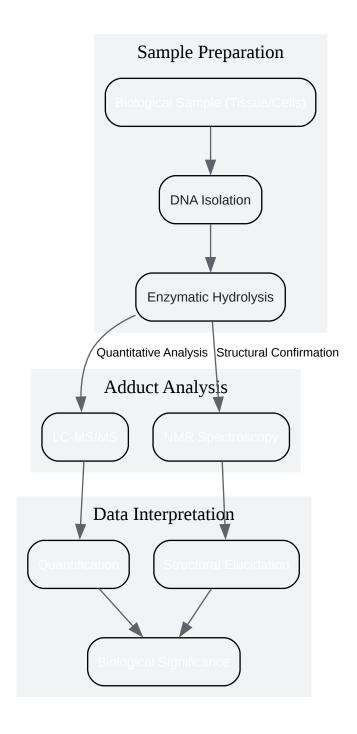


The formation of bulky DNA adducts like GSEG can trigger cellular stress responses and DNA repair mechanisms.









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